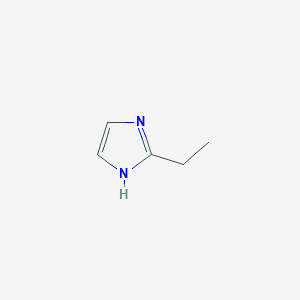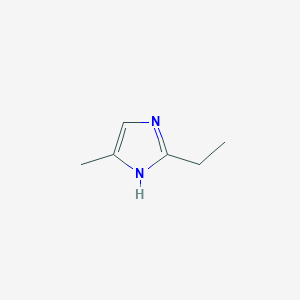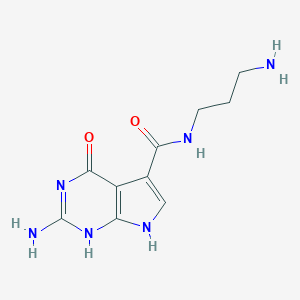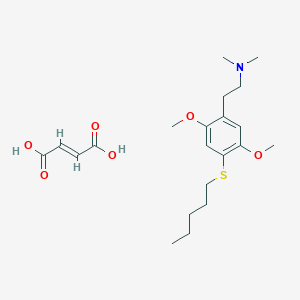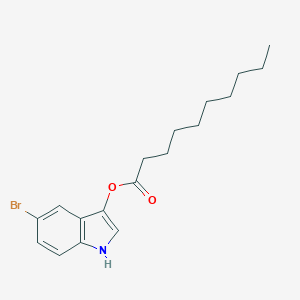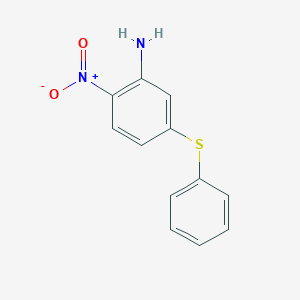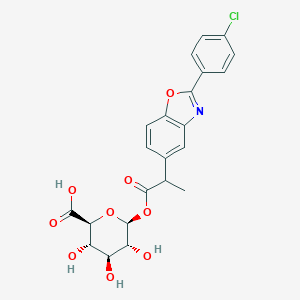![molecular formula C22H32N2O2 B144596 3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol CAS No. 775542-05-7](/img/structure/B144596.png)
3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is a deuterated analogue of a naturally occurring molecule, which makes it a valuable tool in research for studying the mechanism of action and physiological effects of the original molecule.
Wirkmechanismus
The mechanism of action of 3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol is not well understood. However, it is believed that this compound interacts with certain receptors in the body, which leads to its physiological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol are not well studied. However, it is believed that this compound may have effects on the cardiovascular system, nervous system, and immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol in lab experiments is that it is a deuterated analogue of a naturally occurring molecule, which makes it a valuable tool in research. However, one of the main limitations of using this compound is that it is a synthetic compound, which may not accurately reflect the physiological effects of the original molecule.
Zukünftige Richtungen
There are several future directions for research involving 3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol. One direction is to study the mechanism of action of this compound in more detail, in order to gain insights into its physiological effects. Another direction is to study the potential therapeutic applications of this compound, particularly in the treatment of cardiovascular and nervous system disorders. Additionally, researchers could study the potential interactions between this compound and other drugs and therapies, in order to determine its safety and efficacy.
Synthesemethoden
The synthesis of 3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol involves several steps. The first step is the synthesis of a deuterated benzene ring, which is achieved by using deuterated reagents. The second step involves the addition of an amino group to the benzene ring, followed by the addition of a hexylamine group to the amino group. The final step is the addition of a phenylethylamine group to the hexylamine group, which results in the formation of 3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol.
Wissenschaftliche Forschungsanwendungen
3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol has several potential applications in scientific research. One of the main applications of this compound is in the study of the mechanism of action of the original molecule. By using a deuterated analogue, researchers can gain insights into the mechanism of action of the original molecule, which can lead to the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
775542-05-7 |
|---|---|
Produktname |
3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol |
Molekularformel |
C22H32N2O2 |
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
3,4,6-trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C22H32N2O2/c25-21-11-10-20(18-22(21)26)13-17-24-15-7-2-1-6-14-23-16-12-19-8-4-3-5-9-19/h3-5,8-11,18,23-26H,1-2,6-7,12-17H2/i10D,11D,18D |
InChI-Schlüssel |
RYBJORHCUPVNMB-CHYKZQLPSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1CCNCCCCCCNCCC2=CC=CC=C2)[2H])O)O)[2H] |
SMILES |
C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O |
Synonyme |
4-[2-[[6-[(2-Phenylethyl)amino]hexyl]amino]ethyl]-1,2-benzenediol Dihydrochloride-d3; Dopacard-d3; Dopexamine Dihydrochloride-d3; FPL 60278AR-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate](/img/structure/B144515.png)
